
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as DFPMT, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiourea derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood. However, studies have suggested that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea inhibits the activity of various enzymes and proteins, including DNA topoisomerase II, which is essential for cell division. N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has also been shown to have antimicrobial properties and can be used in the development of new antibiotics. In addition, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have anti-inflammatory properties and can be used in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various studies. However, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea can be toxic at high concentrations, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for the research on N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the development of new cancer therapies and antibiotics. Additionally, further research is needed to determine the optimal dosage and administration of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea for various applications.
Métodos De Síntesis
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 2,4-difluoroaniline with 2-pyridinemethanethiol in the presence of a reducing agent. Another method involves the reaction of 2,4-difluoroaniline with 2-pyridinecarboxaldehyde followed by the addition of thiourea. The synthesized compound can be purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea is in the field of cancer research. Studies have shown that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has also been shown to have antimicrobial properties and can be used in the development of new antibiotics.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3S/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDJAKLGBFITNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)
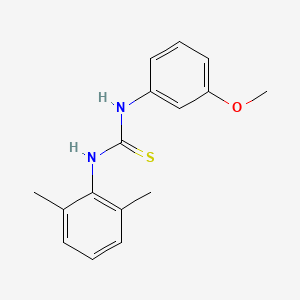
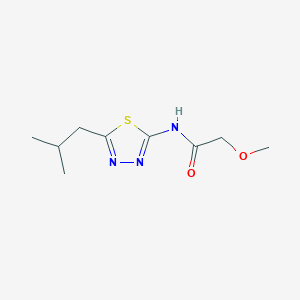
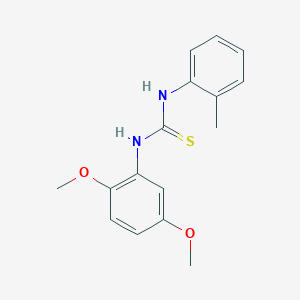
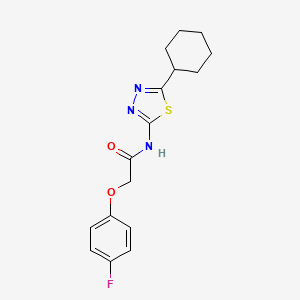
![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)

![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)
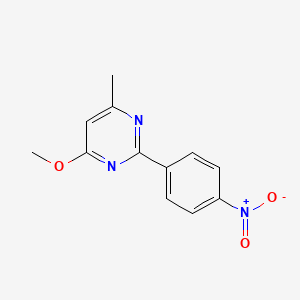
![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)
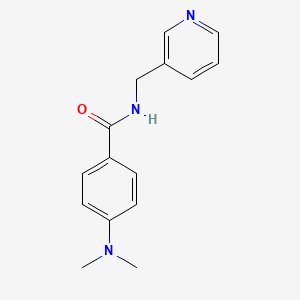
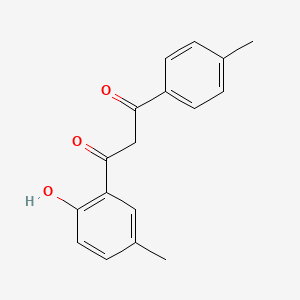
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)